3,7-Diazabicyclo(3.3.1)nonane-3-carboxamide, N-ethyl-9-oxo-2,4,6,8-tetrakis(p-methoxyphenyl)-
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Overview
Description
N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic nonane core with multiple methoxyphenyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[331]NONANE-7-CARBOXAMIDE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired compound quality .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups results in quinones, while reduction of the carbonyl group yields alcohol derivatives .
Scientific Research Applications
N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,N,N′,N′-Tetrakis(4-methoxyphenyl)benzidine: Known for its use in organic electronics and similar structural features.
2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene: Commonly used in perovskite solar cells and OLEDs.
Uniqueness
N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE stands out due to its bicyclic nonane core and the presence of multiple methoxyphenyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in the development of advanced materials and potential therapeutic agents .
Properties
CAS No. |
82058-39-7 |
---|---|
Molecular Formula |
C38H41N3O6 |
Molecular Weight |
635.7 g/mol |
IUPAC Name |
N-ethyl-2,4,6,8-tetrakis(4-methoxyphenyl)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C38H41N3O6/c1-6-39-38(43)41-35(25-11-19-29(46-4)20-12-25)31-33(23-7-15-27(44-2)16-8-23)40-34(24-9-17-28(45-3)18-10-24)32(37(31)42)36(41)26-13-21-30(47-5)22-14-26/h7-22,31-36,40H,6H2,1-5H3,(H,39,43) |
InChI Key |
XHYLCUXDQNYRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(C2C(NC(C(C1C3=CC=C(C=C3)OC)C2=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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